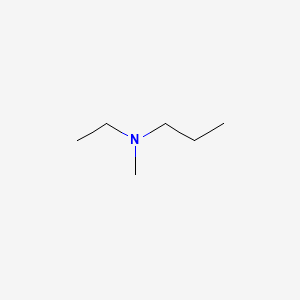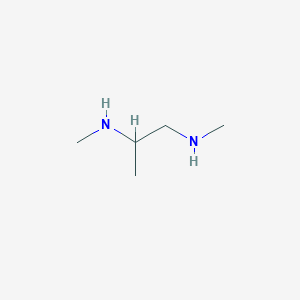
5-Phenoxypyridine-2-carboxylic acid
Vue d'ensemble
Description
5-Phenoxypyridine-2-carboxylic acid is an organic compound that belongs to the family of pyridine carboxylic acids . It has a molecular formula of C12H9NO3 and a molecular weight of 215.207 .
Molecular Structure Analysis
The InChI code for 5-Phenoxypyridine-2-carboxylic acid is 1S/C12H9NO3/c14-12(15)11-7-6-10(8-13-11)16-9-4-2-1-3-5-9/h1-8H,(H,14,15) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
5-Phenoxypyridine-2-carboxylic acid is a powder at room temperature . .Applications De Recherche Scientifique
Enzymatic Studies
- MHPC Oxygenase Mechanism Investigation : The flavoprotein 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) oxygenase, a relative of phenol hydroxylases, catalyzes the oxygenation of a pyridyl derivative, not a simple phenol. This study used various FAD analogues to probe the reaction mechanism, providing insights into the catalytic properties and binding affinities of these enzymes (Chaiyen et al., 2004).
Chemical Complex Formation
- Metal Ion Complexes with Biological and Toxic Metals : Research on 5-amino-3,5-dideoxy-D-glycero-D-galactononulosic acid (NANA) formed complexes with biological and toxic metal ions, showing NANA's ability to bind these ions through carboxylic and other groups. This study is relevant for understanding the toxicity mechanisms of various metals (Saladini et al., 2002).
Ligand Synthesis
- Tridentate Ligands for Lanthanide Cations : Synthesis of mono-, bis-, and tris-tridentate ligands based on substituted bipyridine carboxylic acids was explored for complexing lanthanide(III) cations, highlighting the versatility of these ligands in complex formation (Charbonnière et al., 2001).
Insulin Mimicry in Metal Complexes
- Insulin-Mimetic Metal Complexes : Metal complexes of 3-hydroxypyridine-2-carboxylic acid demonstrated insulin-mimetic activity, highlighting their potential in biomedical applications related to diabetes management (Nakai et al., 2005).
Taste Enhancement
- Synthesis of Taste Enhancer Alapyridaine : Research on the synthesis of the taste enhancer N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol, known as alapyridaine, demonstrates the utility of carboxylic acid derivatives in flavor enhancement (Villard et al., 2003).
Carboxylation Reactions
- Electrocatalytic Carboxylation of Bromopyridine : An electrochemical method for carboxylating 2-amino-5-bromopyridine with CO2 was developed, illustrating the chemical utility of carboxylation reactions in organic synthesis (Feng et al., 2010).
Safety and Hazards
The compound has been associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
Phenolic acids, which are structurally similar, have been found to target gpr35, a receptor implicated in inflammation and cardiovascular diseases .
Mode of Action
Phenolic acids have been shown to display agonistic activity towards gpr35 . This suggests that 5-Phenoxypyridine-2-carboxylic acid may interact with its targets in a similar manner, leading to changes in cellular signaling pathways.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Phenoxypyridine-2-carboxylic acid is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Result of Action
Given its potential interaction with gpr35, it may have implications in inflammation and cardiovascular diseases .
Propriétés
IUPAC Name |
5-phenoxypyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)11-7-6-10(8-13-11)16-9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOYDFUNXFOBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenoxypyridine-2-carboxylic acid | |
CAS RN |
444919-20-4 | |
| Record name | 5-phenoxypyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![16-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B3190518.png)








